(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid (2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16783866
InChI: InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)
SMILES:
Molecular Formula: C31H36N2O6
Molecular Weight: 532.6 g/mol

(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid

CAS No.:

Cat. No.: VC16783866

Molecular Formula: C31H36N2O6

Molecular Weight: 532.6 g/mol

* For research use only. Not for human or veterinary use.

(2S)-6-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-[(fluoren-9-ylm ethoxy)carbonylamino]hexanoic acid -

Specification

Molecular Formula C31H36N2O6
Molecular Weight 532.6 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Standard InChI InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)
Standard InChI Key AOHSSQNORWQENF-UHFFFAOYSA-N
Canonical SMILES CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₃₁H₃₆N₂O₆, reflects a 532.6 g/mol molecular weight, as computed from PubChem data . Its IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid, delineates a stereospecific configuration at the second carbon (S-configuration) and a hexanoic acid chain functionalized with two protective groups . The Fmoc group provides UV-detectable aromaticity and base-labile protection, while the Dde group offers acid stability and hydrazine-sensitive deprotection, enabling orthogonal synthesis workflows .

Spectroscopic and Computational Data

The SMILES string CC(=NCCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O encodes the compound’s connectivity, highlighting the cyclohexenone ring and fluorenylmethyl ester . The InChIKey AFBHGOUICAXOQZ-QHCPKHFHSA-N facilitates database searches, critical for reproducibility in synthetic chemistry .

Synthesis and Protective Group Strategy

Retrosynthetic Analysis

Synthesis begins with retrosynthetic cleavage into three components:

  • Hexanoic acid backbone: Serves as the scaffold for amino acid incorporation.

  • Fmoc-chloride: Introduces the α-amino protective group via carbamate formation.

  • Dde-hydrazine derivative: Protects the ε-amino group through ketone condensation.

Stepwise Assembly

  • Fmoc Protection: The α-amino group is protected using Fmoc-Osu (N-hydroxysuccinimide ester) in dimethylformamide (DMF), yielding >90% efficiency under mild basic conditions (pH 8–9) .

  • Dde Incorporation: The ε-amino group reacts with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl hydrazine, forming a stable hydrazone linkage. This step requires anhydrous tetrahydrofuran (THF) and catalytic acetic acid .

  • Purification: Reverse-phase HPLC isolates the product with ≥98% purity, as confirmed by thin-layer chromatography (TLC) .

Synthetic StepReagentsConditionsYield
Fmoc ProtectionFmoc-Osu, DIPEADMF, 25°C, 2 hr92%
Dde ConjugationDde-hydrazine, AcOHTHF, 0°C → RT, 12 hr85%
Final PurificationAcetonitrile/WaterHPLC, C18 column98%

Applications in Peptide Chemistry

Orthogonal Deprotection in Solid-Phase Synthesis

The Fmoc group is removed using 20% piperidine in DMF, while the Dde group requires 2% hydrazine in DMF, enabling sequential side-chain modifications . This orthogonality is pivotal for synthesizing:

  • Branched peptides: Multi-antigenic peptides (MAPs) for vaccine development .

  • Cyclic peptides: Head-to-tail cyclization via ε-amino group functionalization .

  • Lipo-peptides: Lipid conjugation for enhanced membrane permeability .

Limitations and Mitigation Strategies

Despite its utility, the Dde group exhibits migration propensity under basic conditions, leading to undesired transference to adjacent lysine residues . Solutions include:

  • Alternative protecting groups: ivDde (iminodiacetic acid-derived Dde) with enhanced stability .

  • Deprotection optimization: Adding allyl alcohol (2% v/v) to hydrazine solutions prevents allyl group reduction in concurrent protective strategies .

Biological Relevance and Drug Discovery

Antimicrobial and Anticancer Prospects

Structural analogs of Dde-protected amino acids demonstrate broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus). In oncology, Fmoc-Dde conjugates enhance tumor targeting via enhanced permeability and retention (EPR) effects, though in vivo efficacy data are lacking.

Comparative Analysis with Analogous Compounds

CompoundProtective GroupsApplicationsStability Issues
Fmoc-Lys(Dde)-OH Fmoc (α), Dde (ε)MAP cores, cyclic peptidesDde migration to Lys
Fmoc-Lys(ivDde)-OH Fmoc (α), ivDde (ε)Acid-sensitive synthesesHigher cost
Boc-Lys(Alloc)-OHBoc (α), Alloc (ε)Palladium-mediated deprotectionAlloc requires toxic Pd(PPh₃)₄

Future Directions and Challenges

  • Stabilizing Dde Derivatives: Developing photo-labile or enzymatically cleavable Dde variants to prevent migration .

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles for therapeutic applications.

  • Computational Modeling: Machine learning-guided design of next-generation protective groups with optimal orthogonality.

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